molecular formula C27H29N3O3 B2769405 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethane-1,2-dione CAS No. 887225-54-9

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethane-1,2-dione

Cat. No. B2769405
CAS RN: 887225-54-9
M. Wt: 443.547
InChI Key: ULEJXPGZCZJPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C27H29N3O3 and its molecular weight is 443.547. The purity is usually 95%.
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Scientific Research Applications

Photochemical Transformations and Synthesis

Research has explored the photochemical transformations of compounds related to indole and quinoline derivatives, showing the potential for creating novel compounds with significant chemical properties. For instance, the study of the photochemical transformations of oxepino[3,2-b]indolones has led to the formation of indole-spiro compounds, further converted into indolo[1,2-b]isoquinoline-6,12-diones and aza-analogues, demonstrating the versatility of these structures in synthetic chemistry (Humphrey et al., 1983).

Corrosion Inhibition

In the context of materials science, novel aza-pseudopeptides, including compounds structurally related to the chemical , have been synthesized and evaluated for their efficacy in inhibiting mild steel corrosion in acidic environments. These compounds have shown to be efficient corrosion inhibitors, highlighting their application in protecting metals against corrosion, a critical aspect in industrial applications (Chadli et al., 2017).

Organic Synthesis and Medicinal Chemistry

Further studies have delved into the synthesis of spiro and fused compounds, which are crucial in the development of novel organic molecules with potential applications in medicinal chemistry and material science. For example, the facile synthesis of spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines] via three-component reactions demonstrates the compound's role in creating complex molecular architectures with possible therapeutic applications (Wang & Yan, 2014).

Annelation and Molecular Structure Studies

Research on the annelation of dihydroisoquinolines by acylcyclohexane diones has shown stereoselective outcomes, contributing to our understanding of molecular structures and reactions mechanisms. Such studies are fundamental in the field of organic chemistry, offering insights into how complex molecules can be constructed with specific stereochemical configurations (Gulyakevich et al., 1999).

properties

IUPAC Name

1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(3,4-dihydro-2H-quinolin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c31-25(28-15-7-1-2-8-16-28)19-29-18-22(21-12-4-6-14-24(21)29)26(32)27(33)30-17-9-11-20-10-3-5-13-23(20)30/h3-6,10,12-14,18H,1-2,7-9,11,15-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEJXPGZCZJPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethane-1,2-dione

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